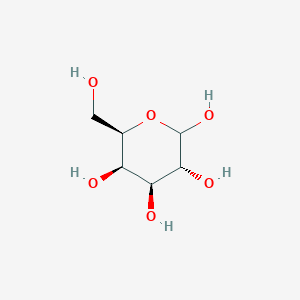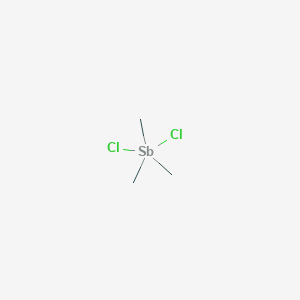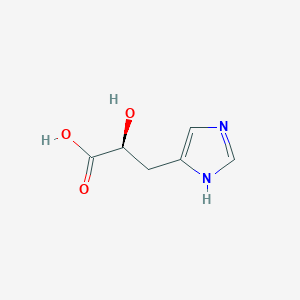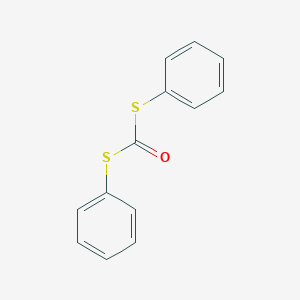![molecular formula C26H22N4O4 B084095 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- CAS No. 14254-76-3](/img/structure/B84095.png)
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-, also known as Sudan III, is a chemical compound that belongs to the azo dye family. It is a reddish-brown powder that is insoluble in water but soluble in organic solvents. Sudan III is commonly used as a dye in various applications, including staining lipids in histology and as a food coloring agent. However, recent scientific research has shown that Sudan III has potential applications in the field of biomedical research.
作用機序
The mechanism of action of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III in binding to amyloid fibrils is not fully understood. However, it is believed that the hydrophobic properties of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III enable it to bind to the hydrophobic regions of amyloid fibrils, leading to fluorescence emission upon binding.
生化学的および生理学的効果
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III has been shown to have minimal biochemical and physiological effects in vitro. However, its potential toxicity and carcinogenicity have been a subject of concern, and further studies are needed to determine its safety for use in biomedical research.
実験室実験の利点と制限
One of the main advantages of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III is its ability to selectively bind to amyloid fibrils, making it a useful tool for the detection and diagnosis of Alzheimer's disease. Additionally, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III is relatively inexpensive and easy to use in laboratory experiments. However, its limitations include its potential toxicity and carcinogenicity, as well as its limited solubility in water.
将来の方向性
There are several future directions for the use of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III in biomedical research. One potential application is its use as a diagnostic tool for other amyloid-related diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to determine the safety and potential side effects of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III in vivo, as well as its potential for therapeutic applications in the treatment of Alzheimer's disease.
合成法
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III can be synthesized by the diazotization of 5-amino-2-methylbenzoic acid followed by coupling with 4-methoxyaniline and naphthalene-2-carboxylic acid. The synthesis process involves several steps, including diazotization, coupling, and purification.
科学的研究の応用
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III has been extensively studied for its potential applications in biomedical research. One of the most significant applications of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III is its use as a fluorescent dye for the detection of amyloid fibrils in Alzheimer's disease. 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- III has been shown to bind specifically to amyloid fibrils and emit fluorescence upon binding, making it a useful tool for the detection and diagnosis of Alzheimer's disease.
特性
CAS番号 |
14254-76-3 |
|---|---|
製品名 |
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- |
分子式 |
C26H22N4O4 |
分子量 |
454.5 g/mol |
IUPAC名 |
4-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-15-7-8-17(25(27)32)14-22(15)29-30-23-20-6-4-3-5-16(20)13-21(24(23)31)26(33)28-18-9-11-19(34-2)12-10-18/h3-14,31H,1-2H3,(H2,27,32)(H,28,33) |
InChIキー |
RGPDBUFBAKNLRJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O |
その他のCAS番号 |
14254-76-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
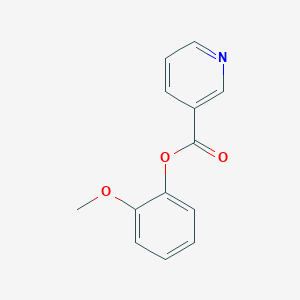
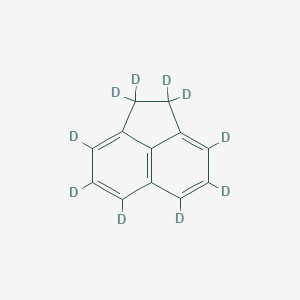
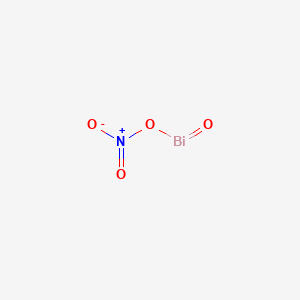
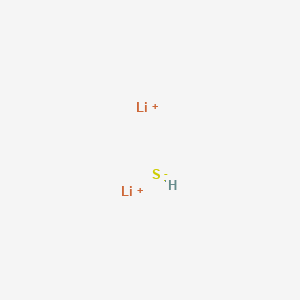
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
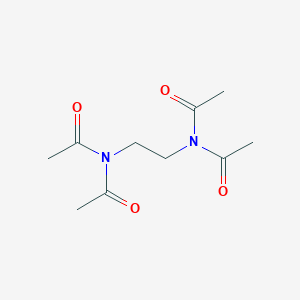
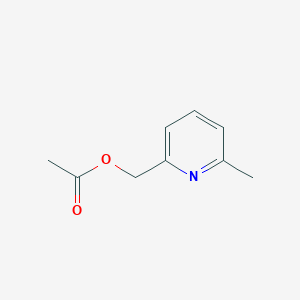
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
